2'-Cyano-3-(2,4-dimethylphenyl)propiophenone
Description
2'-Cyano-3-(2,4-dimethylphenyl)propiophenone (CAS: 898793-69-6) is a propiophenone derivative with a cyano group at the 2' position and a 2,4-dimethylphenyl substituent at the 3-position. Its molecular formula is C₁₈H₁₇NO, with a molecular weight of 263.34 g/mol, and it is available at 97% purity . The 2,4-dimethylphenyl group enhances steric bulk and may influence electronic properties, while the cyano group contributes to polarity and reactivity.
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-7-8-15(14(2)11-13)9-10-18(20)17-6-4-3-5-16(17)12-19/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMYQJXBOSIRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644670 | |
| Record name | 2-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-65-2 | |
| Record name | 2-[3-(2,4-Dimethylphenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
The acylation can be summarized as follows:
$$
\text{C}6\text{H}4(\text{CH}3)2 + \text{C}6\text{H}5\text{C(O)Cl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}4(\text{CH}3)2\text{-C(O)-C}6\text{H}_5 + \text{HCl}
$$
Nitrile Substitution Reactions
Another effective method for preparing this compound is through nitrile substitution reactions. This approach typically involves:
Starting Material : The synthesis begins with 3-(2,4-dimethylphenyl)propiophenone.
Reagents : Sodium cyanide (NaCN) or other cyanide sources are introduced to facilitate the substitution at the appropriate position on the aromatic ring.
Conditions : The reaction may be conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under reflux conditions to enhance yield.
Condensation Reactions
Condensation reactions involving cyano compounds can also yield this compound. This method typically includes:
Starting Materials : Reacting an aldehyde with a suitable cyano compound in the presence of a base such as sodium ethoxide.
Mechanism : The condensation leads to the formation of an intermediate which subsequently rearranges or cyclizes to form the desired product.
Example Reaction
$$
\text{RCHO} + \text{RCN} \xrightarrow{\text{Base}} \text{R}-\text{C}(\text{CN})-\text{CH}(\text{R})-\text{CO}-\text{R}
$$
The efficiency of these synthetic routes can vary significantly based on reaction conditions and purification methods employed.
Yield Analysis
| Method | Yield (%) | Comments |
|---|---|---|
| Friedel-Crafts Acylation | 70–85 | High selectivity; requires careful temperature control |
| Nitrile Substitution | 60–75 | Dependent on purity of starting materials |
| Condensation Reaction | 50–65 | Moderate yields; may require optimization |
Purification Techniques
Post-synthesis purification is crucial for obtaining high-purity products. Common techniques include:
Column Chromatography : Utilized for separating compounds based on polarity.
Recrystallization : Effective for purifying solid products by dissolving them in a hot solvent and allowing them to crystallize upon cooling.
Distillation : Applied when dealing with volatile impurities or solvents.
Chemical Reactions Analysis
Types of Reactions
2’-Cyano-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific pH levels.
Major Products Formed
Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2’-Cyano-3-(2,4-dimethylphenyl)propiophenone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Cyano-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
Positional Isomers of Cyano-Substituted Propiophenones
Several positional isomers of the target compound exist, differing in the placement of the cyano group and dimethylphenyl substituents. Key examples include:
Key Findings :
Halogen-Substituted Propiophenones
Halogenated analogs replace the cyano group with halogens, altering reactivity and physical properties:
Key Findings :
- Chlorine Substitution: The dichloro derivative () has a higher molecular weight and cost, likely due to complex synthesis. Chlorine’s electron-withdrawing nature may enhance stability but reduce polarity compared to cyano derivatives .
- Dioxane Functionalization : The dioxane-containing analog () shows improved solubility in polar solvents like DMSO, suggesting utility in solution-phase reactions .
Pharmacologically Active Propiophenones
Comparison Insights :
- Functional Groups: Propafenone’s hydroxypropyloxy and amine groups enable biological activity, whereas the cyano group in the target compound may limit similar pharmacological effects .
Biological Activity
2'-Cyano-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula CHNO, characterized by its unique structure that includes a cyano group and a propiophenone backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Understanding its biological activity is crucial for potential applications, especially in drug development.
Chemical Structure and Properties
The compound features a cyano group (-C≡N) attached to a propiophenone structure, with the phenyl ring substituted at the 2 and 4 positions by methyl groups. This specific substitution pattern influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 263.34 g/mol |
| Functional Groups | Cyano, Ketone |
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly its potential as an anti-cancer agent and its interactions with biological systems.
Anticancer Activity
Research indicates that derivatives of propiophenone compounds exhibit significant anticancer properties. The presence of the cyano group may enhance the compound's ability to interact with cellular targets involved in cancer progression. For instance, studies have shown that structurally similar compounds can inhibit tumor growth and induce apoptosis in cancer cell lines.
- Case Study : A study on structurally related compounds demonstrated that modifications on the phenyl ring could lead to enhanced cytotoxicity against breast cancer cells. The mechanism of action was attributed to the induction of oxidative stress and disruption of mitochondrial function .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in related compounds.
- Interaction with Enzymes : Potential inhibition of key enzymes involved in cancer metabolism.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and condensation reactions involving appropriate precursors. The versatility in synthesis allows for the generation of numerous derivatives that may exhibit varied biological activities.
Synthesis Methods
- Method 1 : Condensation of substituted acetophenones with cyanoacetic acid.
- Method 2 : Nucleophilic addition reactions involving cyano compounds and appropriate ketones or aldehydes.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone | CHNO | Similar structure but different substitution |
| 2'-Cyano-3-(3,4-dimethylphenyl)propiophenone | CHNO | Variation in phenyl substitution |
| 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone | CHNO | Another positional isomer |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2'-Cyano-3-(2,4-dimethylphenyl)propiophenone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving aromatic aldehydes and thiazolidinones, followed by electrophilic substitution with chloroacetyl chloride under basic conditions . Key optimization parameters include temperature control (e.g., 60–80°C for condensation), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios of reactants (e.g., 1:1.2 aldehyde-to-thiazolidinone). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and cyano-group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., [M+H] peaks) .
- X-ray Crystallography : Obtain single-crystal data to resolve stereochemical ambiguities; refer to CCDC databases (e.g., CCDC 2163755 for analogous structures) for comparative analysis .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis of the cyano group. Avoid exposure to moisture and UV light. Dispose of waste via licensed chemical treatment facilities to comply with environmental regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR or IR)?
- Methodological Answer :
- Step 1 : Verify solvent purity and calibration of instruments (e.g., deuterated solvent residuals in NMR).
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in aromatic regions with ortho/meta-substituted phenyl groups .
- Step 3 : Compare experimental IR spectra (e.g., C≡N stretch at ~2200 cm) with computational models (DFT/B3LYP) to identify anomalies .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Abiotic Studies : Assess hydrolysis rates at varying pH (4–9) and photodegradation under simulated sunlight (λ > 290 nm). Use HPLC-UV to quantify degradation products .
- Biotic Studies : Conduct microbial degradation assays with soil microcosms; apply LC-MS/MS to track metabolite formation (e.g., phenolic derivatives) .
Q. How can computational methods predict the compound’s reactivity in novel reaction systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., acetonitrile vs. toluene) for cross-coupling reactions .
Q. What strategies mitigate interference from byproducts during catalytic applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
